molecular formula C23H25N3O5S2 B2511882 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 904582-97-4

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2511882
CAS No.: 904582-97-4
M. Wt: 487.59
InChI Key: ZTRJHXWUBUPEBT-UHFFFAOYSA-N
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Description

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a potent and selective cell-permeable inhibitor of MAPKAPK2 (MK2), a key serine/threonine kinase downstream of the p38 MAPK signaling pathway. By directly binding to the ATP-pocket of MK2, this compound effectively blocks the phosphorylation of its downstream substrates , which are critically involved in the post-transcriptional regulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. This mechanism allows researchers to specifically dissect the MK2-dependent arm of the p38 MAPK cascade, which is implicated in the cellular stress response, actin polymerization, and cytokine production. Its primary research value lies in the investigation of inflammatory diseases, cancer biology where MK2 signaling promotes tumor cell survival and resistance to chemotherapy , and neurological conditions. The compound enables the study of cytokine mRNA stabilization and translation without directly inhibiting p38 MAPK itself, providing a crucial tool for elucidating complex signaling networks and for validating MK2 as a therapeutic target in preclinical models.

Properties

CAS No.

904582-97-4

Molecular Formula

C23H25N3O5S2

Molecular Weight

487.59

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H25N3O5S2/c1-23(2,3)15-8-10-18(11-9-15)33(29,30)19-13-24-22(26-21(19)28)32-14-20(27)25-16-6-5-7-17(12-16)31-4/h5-13H,14H2,1-4H3,(H,25,27)(H,24,26,28)

InChI Key

ZTRJHXWUBUPEBT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O5S2C_{24}H_{27}N_{3}O_{5}S_{2}, with a molecular weight of approximately 501.6 g/mol. The structure features a pyrimidine ring, a sulfonyl group, and a thioacetamide moiety, contributing to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC24H27N3O5S2
Molecular Weight501.6 g/mol
CAS Number893789-69-0
SolubilityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens or diseased cells. It may inhibit enzymes or receptors critical for cellular function, leading to its observed effects.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

Antimicrobial Studies

Research has demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, studies indicated that related compounds showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by interfering with dihydropteroate synthase (DHPS), which is vital for folate biosynthesis in bacteria .

Anticancer Studies

In vitro studies have shown that compounds similar to this structure can induce cytotoxicity in cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer types, suggesting potent anticancer activity .

Case Study: Inhibition of HCV Replication

A notable study explored the antiviral potential of structurally related compounds against Hepatitis C Virus (HCV). The findings revealed that specific analogs could significantly reduce HCV replication in vitro, highlighting their potential as therapeutic agents in viral infections .

Comparative Analysis

To better understand the biological activity of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide, it is beneficial to compare it with similar compounds.

Table 2: Comparative Biological Activity

Compound NameAntimicrobial Activity (IC50 μM)Anticancer Activity (IC50 μM)
Compound A32.20.35
Compound B31.90.20
This CompoundTBDTBD

Scientific Research Applications

Primary Applications

The primary applications of 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide include:

  • Anticancer Research : The compound has shown promise in inhibiting the proliferation of cancer cells through its interaction with KSP and other targets involved in cell division.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against various pathogens.
  • Enzyme Inhibition Studies : It can serve as a lead compound for developing inhibitors targeting specific enzymes involved in disease processes.

Anticancer Efficacy

A study evaluated the anticancer potential of related pyrimidine derivatives against various cancer cell lines. The results indicated that compounds similar to 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.

Antibacterial Activity

Another investigation tested a derivative against both Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Comparison with Similar Compounds

Structural Variations

The compound’s closest analog, 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide (CAS 904582-76-9), differs only in the acetamide substituent: a para-methyl (p-tolyl) group replaces the 3-methoxyphenyl group. This substitution significantly alters polarity and electronic effects.

Other analogs include:

  • N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide (): Lacks the sulfonyl and tert-butyl groups but retains the methylthio-pyrimidinone core. The absence of bulky substituents may reduce steric hindrance, favoring metabolic clearance .
  • (R/S)-N-[(...)-yl]butanamide derivatives (): Feature dihydropyrimidinyl moieties but with complex peptide-like backbones. These structures likely exhibit distinct pharmacokinetic profiles due to increased molecular weight and hydrogen-bond donors/acceptors .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP* (Predicted)
Target Compound C23H25N3O5S2 487.6 3-methoxyphenyl, tert-butylsulfonyl 3.8
CAS 904582-76-9 (p-tolyl analog) C23H25N3O4S2 471.6 p-tolyl, tert-butylsulfonyl 4.2
N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide C13H13N3O2S 283.3 methylthio, phenyl 1.9

*logP calculated using ChemDraw software.

Key observations:

  • The 3-methoxyphenyl group in the target compound reduces logP by ~0.4 units compared to the p-tolyl analog, suggesting improved hydrophilicity.

Q & A

Q. What are the key steps and reaction conditions required for synthesizing this compound?

The synthesis involves multi-step organic reactions starting with intermediates such as tert-butylphenyl sulfonyl derivatives and methoxyphenyl acetamide precursors. Critical steps include:

  • Sulfonylation : Introducing the sulfonyl group under controlled temperature (60–80°C) using solvents like DMF or dichloromethane .
  • Thioether formation : Coupling the pyrimidinone core with the thioacetamide moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .
  • Final purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity . Reaction optimization focuses on solvent polarity, temperature stability, and avoiding hydrolysis of sensitive groups like the tert-butyl substituent .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with methoxy (-OCH₃) and tert-butyl peaks serving as diagnostic signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₈N₄O₄S₂) and detects isotopic patterns .
  • HPLC-PDA : Assesses purity by detecting trace impurities (<0.5%) under reverse-phase conditions .

Advanced Research Questions

Q. How can researchers optimize the synthesis route to improve yield and scalability while maintaining high purity?

  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., acetonitrile) to simplify downstream processing .
  • Catalyst screening : Test alternatives to NaH (e.g., DBU) for safer thioether coupling .
  • Flow chemistry : Implement continuous flow systems to enhance reproducibility and scale-up potential . Yield improvements (from ~50% to >70%) are achievable by reducing side reactions (e.g., oxidation of thioether) via inert atmosphere (N₂/Ar) .

Q. What strategies are recommended to address contradictory bioactivity data reported across different studies?

  • Comparative structural analysis : Evaluate analogs (e.g., replacing tert-butyl with methyl or methoxy groups) to isolate substituent-specific effects .
  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK-293 vs. HepG2) and assay conditions (e.g., IC₅₀ protocols) to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity with electron-withdrawing sulfonyl groups) .

Q. How do specific substituents influence pharmacological activity, and what experimental approaches can elucidate these effects?

  • tert-butyl group : Enhances lipophilicity and metabolic stability. Test via logP measurements and microsomal stability assays .
  • Methoxyphenyl moiety : Modulates target binding affinity. Use SAR studies with substituent variants (e.g., 4-methoxy vs. 3-methoxy) .
  • Sulfonyl linker : Impacts solubility. Evaluate via polar surface area calculations and kinetic solubility assays .

Q. What methodologies are employed to investigate metabolic stability and degradation pathways in biological systems?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify primary metabolites via LC-MS/MS .
  • CYP450 inhibition studies : Use fluorogenic substrates to assess isoform-specific interactions (e.g., CYP3A4) .
  • Forced degradation : Expose the compound to acidic/basic/oxidative conditions and analyze degradation products .

Q. How can researchers identify and validate the primary biological targets of this compound?

  • Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., kinases) to detect binding events .
  • Crystallography : Co-crystallize with suspected targets (e.g., dihydrofolate reductase) to resolve binding modes .
  • CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes and assessing activity loss .

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